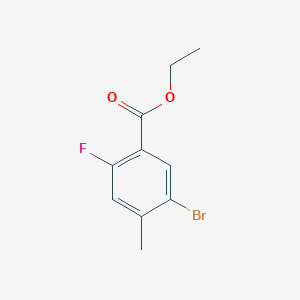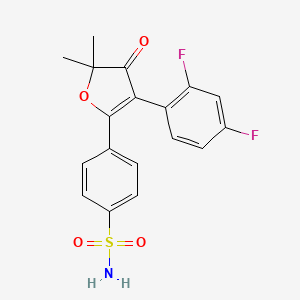
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a benzylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reductive amination of 1-(trifluoromethyl)piperidin-2-one with benzylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, acetone, room temperature
Reduction: LiAlH4, NaBH4, THF, reflux
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzylamine derivatives
Applications De Recherche Scientifique
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-ethylpiperidin-2-yl)methanamine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-(difluoromethyl)piperidin-2-yl)methanamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19F3N2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
N-benzyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-9-5-4-8-13(19)11-18-10-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2 |
Clé InChI |
BIHAAADRVNFHHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CNCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



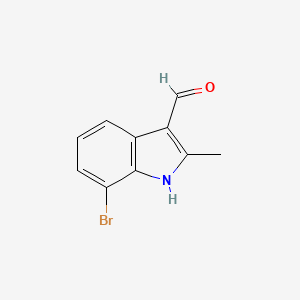
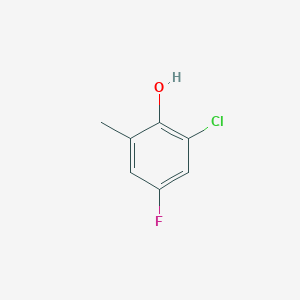


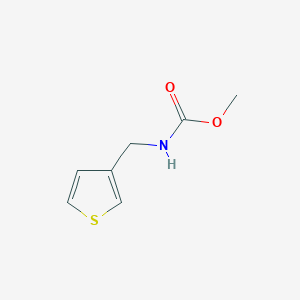
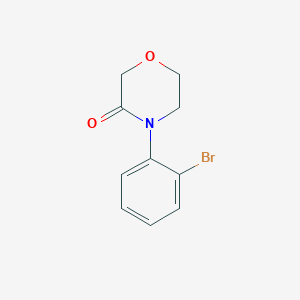
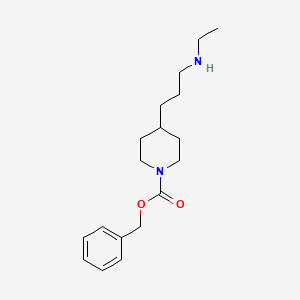
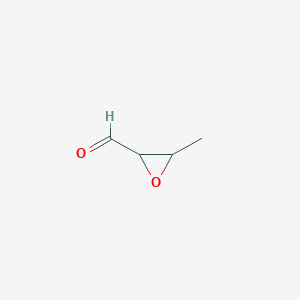

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
